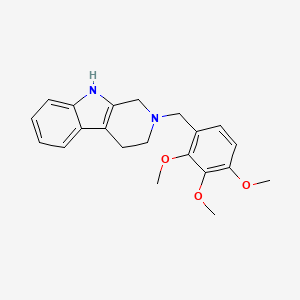
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine, also known as TFB-TAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine acts as a selective antagonist of the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. This compound binds to the μ-opioid receptor and prevents the activation of the receptor by endogenous opioids such as endorphins. This results in a decrease in the release of dopamine, which is associated with reward and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation. This compound has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid antagonists. However, this compound has some limitations, including its low solubility in water and its potential to cause liver toxicity at high doses.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. This compound may also have potential as a treatment for chronic pain and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
合成法
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine is synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 4,4,4-trifluorobutanoyl chloride to produce N-(4-methoxyphenyl)-4,4,4-trifluorobutanamide. This intermediate is then reacted with piperidine in the presence of a catalyst to yield this compound.
科学的研究の応用
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has shown promising results in various scientific research studies. It has been studied for its potential use in treating depression, anxiety, and addiction. This compound has also been investigated for its potential as a pain reliever and anti-inflammatory agent. Additionally, this compound has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.
特性
IUPAC Name |
4,4,4-trifluoro-1-[3-(4-methoxyanilino)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-23-14-6-4-12(5-7-14)20-13-3-2-10-21(11-13)15(22)8-9-16(17,18)19/h4-7,13,20H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSUXVQNFWBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6018726.png)
![1-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-3,3-dimethyl-2-butanone](/img/structure/B6018743.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-naphthohydrazide](/img/structure/B6018747.png)

![butyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6018766.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6018779.png)
![6-[(hydroxyimino)methyl]-N-(3-hydroxypropyl)nicotinamide](/img/structure/B6018787.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6018794.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6018801.png)
amine](/img/structure/B6018811.png)
![3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018818.png)
![7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6018822.png)
![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)